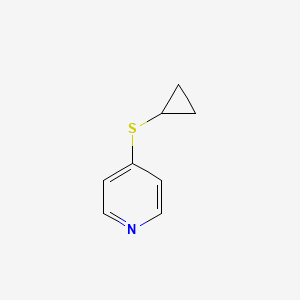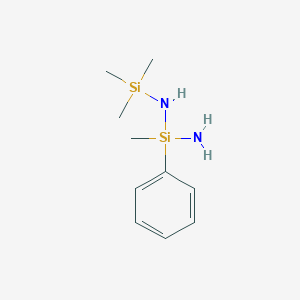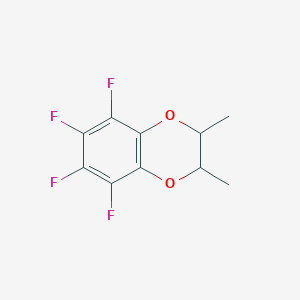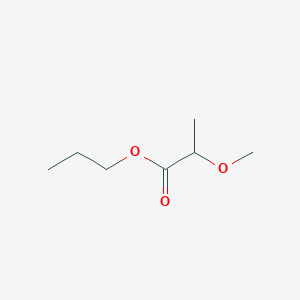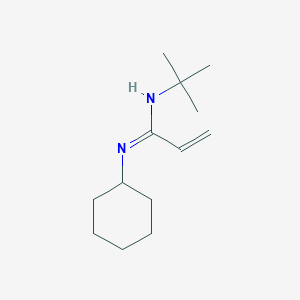
(1E)-N-tert-Butyl-N'-cyclohexylprop-2-enimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a tert-butyl group, a cyclohexyl group, and a prop-2-enimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide typically involves the reaction of tert-butylamine with cyclohexyl isocyanide and acrylonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the intermediate: tert-Butylamine reacts with cyclohexyl isocyanide to form an intermediate.
Addition of acrylonitrile: The intermediate is then reacted with acrylonitrile to form the final product.
Industrial Production Methods
In an industrial setting, the production of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl-N’-cyclohexylcarbodiimide
- N-tert-Butyl-N’-cyclohexylurea
- N-tert-Butyl-N’-cyclohexylthiourea
Uniqueness
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide is unique due to its specific structural features, such as the presence of both a tert-butyl group and a cyclohexyl group, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
112650-51-8 |
|---|---|
Formule moléculaire |
C13H24N2 |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
N-tert-butyl-N'-cyclohexylprop-2-enimidamide |
InChI |
InChI=1S/C13H24N2/c1-5-12(15-13(2,3)4)14-11-9-7-6-8-10-11/h5,11H,1,6-10H2,2-4H3,(H,14,15) |
Clé InChI |
FYQOBOQRGOFVKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=NC1CCCCC1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


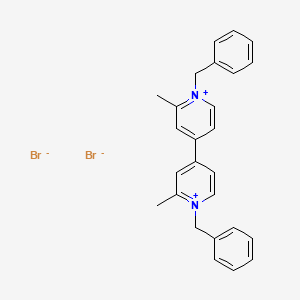
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
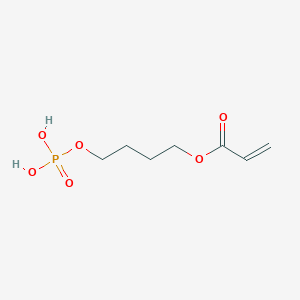
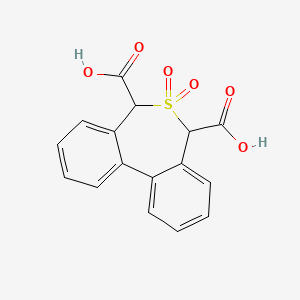
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
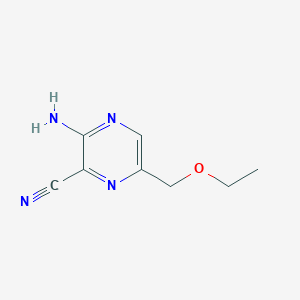
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
